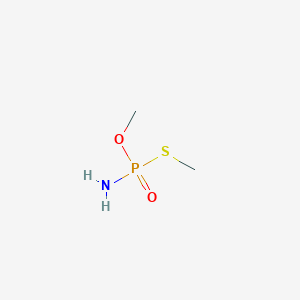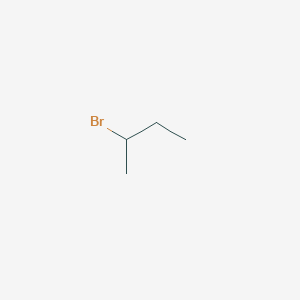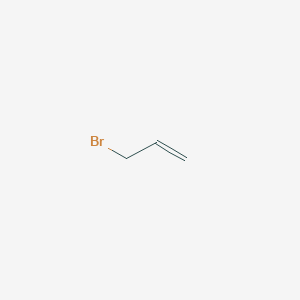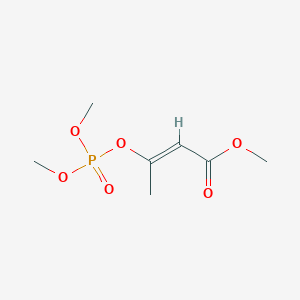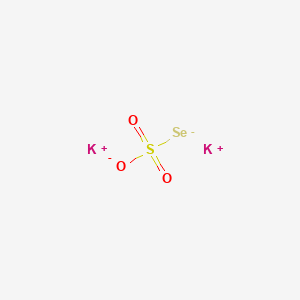
Selenosulfuric Acid Dipotassium Salt, Technical Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenosulfuric Acid Dipotassium Salt, Technical Grade: is a chemical compound with the molecular formula K₂O₃SSe and a molecular weight of 237.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenosulfuric Acid Dipotassium Salt can be synthesized through the reaction of potassium hydroxide with selenium dioxide and sulfur dioxide. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Selenosulfuric Acid Dipotassium Salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Selenosulfuric Acid Dipotassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, Selenosulfuric Acid Dipotassium Salt can be oxidized to form selenate and sulfate ions.
Reduction: Reducing agents can convert it into elemental selenium and potassium sulfide.
Substitution: It can undergo substitution reactions with halogens to form selenohalides and potassium halides.
Major Products Formed:
Oxidation: Potassium selenate and potassium sulfate.
Reduction: Elemental selenium and potassium sulfide.
Substitution: Selenohalides and potassium halides.
Scientific Research Applications
Chemistry: Selenosulfuric Acid Dipotassium Salt is used as a reagent in the synthesis of various selenium-containing compounds. It is also employed in the preparation of catalysts and as a precursor for the formation of selenide quantum dots .
Biology: In biological research, it is used to study the effects of selenium on cellular processes and as a source of selenium in culture media .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in antioxidant defense mechanisms and its potential use in selenium supplementation .
Industry: In industrial applications, Selenosulfuric Acid Dipotassium Salt is used in the production of specialty chemicals and materials, including photocatalysts for environmental remediation .
Mechanism of Action
The mechanism of action of Selenosulfuric Acid Dipotassium Salt involves its ability to release selenium ions in solution. These selenium ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The pathways involved include antioxidant defense mechanisms and the modulation of cellular redox states .
Comparison with Similar Compounds
Disodium Selenosulfate: Similar in structure but contains sodium instead of potassium.
Selenourea: Another selenium-containing compound used in similar applications but differs in stability and handling properties.
Uniqueness: Selenosulfuric Acid Dipotassium Salt is unique due to its specific reactivity and solubility properties, making it suitable for a wide range of applications in both research and industry .
Properties
InChI |
InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZANCIIMYJNSQI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[Se-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



